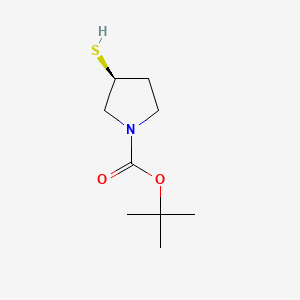

(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate

Übersicht

Beschreibung

(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO2S It is a derivative of pyrrolidine, featuring a tert-butyl ester group and a mercapto group at the 3-position of the pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl (S)-3-mercaptopyrrolidine-1-carboxylate with sodium hydride in tetrahydrofuran under an inert atmosphere at temperatures ranging from 0 to 20°C . This reaction is followed by the addition of 6-chloro-8-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-9-methyl-9H-purine in tetrahydrofuran, maintaining the inert atmosphere at 20°C for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to yield thiols or other reduced sulfur-containing derivatives.

Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can produce a variety of sulfur-containing compounds.

Wissenschaftliche Forschungsanwendungen

(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.

Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate involves its ability to interact with various molecular targets through its mercapto group. This group can form covalent bonds with thiol groups in proteins, potentially affecting their function and stability. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl (3R)-3-mercaptopyrrolidine-1-carboxylate: A stereoisomer with similar chemical properties but different biological activity.

tert-Butyl 3-hydroxypyrrolidine-1-carboxylate: A compound with a hydroxyl group instead of a mercapto group, leading to different reactivity and applications.

tert-Butyl 3-aminopyrrolidine-1-carboxylate: Contains an amino group, making it useful in different synthetic and biological contexts.

Biologische Aktivität

(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C11H19NOS

- CAS Number : 156371-85-6

- Molecular Weight : 215.35 g/mol

The compound features a mercapto group (-SH) attached to a pyrrolidine ring, which is significant for its biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis and death.

Table 1: Antimicrobial Activity Against Different Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Antioxidant Activity

The compound has demonstrated significant antioxidant activity in various assays. It scavenges free radicals and reduces oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage.

Case Study: Oxidative Stress Reduction

In a study involving human neuronal cells exposed to oxidative stress, treatment with this compound resulted in a reduction of reactive oxygen species (ROS) by approximately 45%, indicating its potential use in neuroprotective applications.

3. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Anti-inflammatory Activity in Animal Models

| Treatment Group | TNF-alpha Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| (S)-Tert-butyl Compound | 80 | 120 |

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The mercapto group can form disulfide bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, altering their permeability and function.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Antimicrobial Agents : Its effectiveness against bacterial pathogens suggests potential use in developing new antibiotics.

- Neuroprotective Drugs : Its antioxidant properties may benefit conditions characterized by oxidative stress, such as neurodegenerative diseases.

- Anti-inflammatory Treatments : The ability to modulate inflammatory responses could lead to new therapies for chronic inflammatory diseases.

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-5-4-7(13)6-10/h7,13H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVCJLUVFPPQLX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20730897 | |

| Record name | tert-Butyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156371-85-6 | |

| Record name | tert-Butyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.